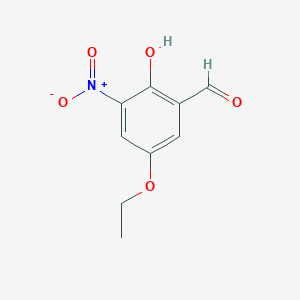

5-Ethoxy-2-hydroxy-3-nitrobenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

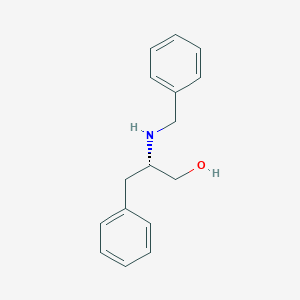

Chirally Templated Cycloadditions

Research by Drew et al. (1997) delves into the highly selective chirally templated cycloadditions involving derivatives of nitro- and methoxybenzaldehydes. This work illustrates the synthesis of enantiopure α,β-dihydroxyacid through cycloaddition reactions, highlighting the potential of such compounds in stereoselective synthesis, which is foundational for creating molecules with specific optical properties (Drew et al., 1997).

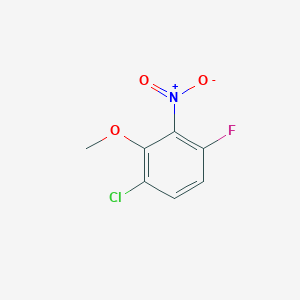

Precursors to DNA Interactors

Tsoungas and Searcey (2001) provided a method to convert 2-nitro-5-methoxybenzaldehyde into potential precursors for DNA intercalators. This study presents a pathway towards developing molecules that could interact with DNA, a critical aspect of designing drugs targeting genetic material for therapeutic applications (Tsoungas & Searcey, 2001).

Unusual Ring Closure and Oxidation

Menconi et al. (1995) explored the Hantzsch synthesis involving 2-hydroxy-5-nitrobenzaldehyde, leading to unexpected product formation through unusual condensation and in-situ oxidation. This research underscores the complex behavior of nitrobenzaldehydes under synthetic conditions, offering insights into reaction mechanisms and pathways (Menconi et al., 1995).

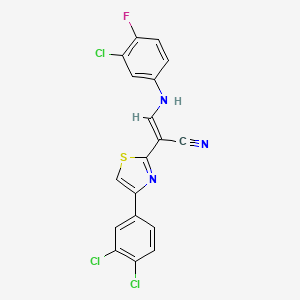

Knoevenagel Reaction

Yasuda and Midorikawa (1966) investigated the Knoevenagel reaction between hydroxybenzaldehydes and ethyl cyanoacetate, emphasizing the formation of coumarin derivatives. This study highlights the versatility of hydroxybenzaldehydes in condensation reactions, useful in synthesizing heterocyclic compounds (Yasuda & Midorikawa, 1966).

作用機序

Target of Action

Similar compounds like 2-hydroxy-5-nitrobenzaldehyde have been studied for their interaction with components of the rat hepatic glucose 6-phosphatase system .

Mode of Action

For instance, 2-Hydroxy-5-nitrobenzaldehyde has been used to prepare Schiff base ligands .

Biochemical Pathways

Benzylic compounds typically react via sn1 or sn2 pathways .

特性

IUPAC Name |

5-ethoxy-2-hydroxy-3-nitrobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-2-15-7-3-6(5-11)9(12)8(4-7)10(13)14/h3-5,12H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFZQFHJMSWSAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)[N+](=O)[O-])O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2585270.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-2-(dimethylamino)acetamide](/img/structure/B2585275.png)

![1-(4-methylbenzoyl)-9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2585277.png)

![3-Chloro-5-iodo-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B2585280.png)

![Tert-butyl (3aR,6aS)-2-(5-bromopyrazin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2585282.png)

![(E)-4-(piperidin-1-ylsulfonyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2585283.png)

![2-[1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2585287.png)

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-methylbenzamide](/img/structure/B2585288.png)

![1-[(3-Carboxyphenyl)methyl]-4-oxo-7-(propan-2-yl)-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2585290.png)